![molecular formula C17H16Cl2O B3025009 2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone CAS No. 898793-27-6](/img/structure/B3025009.png)
2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone
Overview
Description
“2’,5’-Dichloro-3-(2,3-dimethylphenyl)propiophenone” is a chemical compound with the CAS Number: 898793-31-2 . It has a molecular weight of 307.22 . The IUPAC name for this compound is 1-(3,5-dichlorophenyl)-3-(2,3-dimethylphenyl)-1-propanone .
Molecular Structure Analysis
The molecular structure of “2’,5’-Dichloro-3-(2,3-dimethylphenyl)propiophenone” is represented by the linear formula: C17H16Cl2O . The InChI Code for this compound is 1S/C17H16Cl2O/c1-11-4-3-5-13 (12 (11)2)6-7-17 (20)14-8-15 (18)10-16 (19)9-14/h3-5,8-10H,6-7H2,1-2H3 .Scientific Research Applications
Catalysis and Polymerization
Tungsten(VI) complexes with aminobis(phenolato) [O,N,O] donor ligands have been studied for their potential in catalysis, particularly in ring-opening metathesis polymerization of norbornene. Such complexes could hint at the use of related organometallic compounds in polymerization processes (Lehtonen & Sillanpää, 2004).
Antimicrobial Agents
Research into the facile synthesis of thiophenones has identified a new class of antimicrobial agents. This suggests that derivatives of chlorinated propiophenones may also possess antimicrobial properties or could be intermediates in the synthesis of bioactive compounds (Benneche et al., 2011).
Molecular Structures
The study of molecular structures such as 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone provides insights into the conformational preferences and interactions of chlorinated propiophenones, which could be relevant for understanding the structural dynamics of related compounds (Bappalige et al., 2009).
Anticancer Activity
Schiff bases, including chlorinated phenyl compounds, have been explored for their anticancer activity. This research area suggests potential biomedical applications for chlorinated propiophenones, possibly in the design of new therapeutic agents (Uddin et al., 2020).
Organic Semiconductors
The development of new semiconducting polymers for organic thin-film transistors, using core units similar in complexity to dichloro-dimethylphenyl propiophenones, showcases the potential of such compounds in electronics and materials science (Kong et al., 2009).
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-10-14(18)7-8-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZQZJNRWLBPBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644651 | |
Record name | 1-(2,5-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone | |
CAS RN |
898793-27-6 | |
Record name | 1-Propanone, 1-(2,5-dichlorophenyl)-3-(2,3-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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